N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting formamide, absolute ethyl alcohol, and sodium ethoxide in a container. The mixture is stirred and heated, followed by the addition of diethyl malonate.
Introduction of Substituents: The 6-methoxy and 2-methylphenyl groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: It is used in the development of advanced materials with unique properties, such as conducting polymers and organic semiconductors.
Biological Research: The compound is investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
N-ethyl-2-(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino-N-(pyridin-3-ylmethyl)acetamide: This compound shares structural similarities with N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide but has different substituents and functional groups.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are also similar in terms of their heterocyclic structure and potential biological activities.
Uniqueness: this compound is unique due to its specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-18(13-8-6-5-7-11(13)2)15(19)12-9-14(20-3)17-10-16-12/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYQKVAOMRSWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.